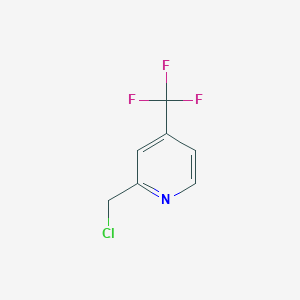
2-(Chloromethyl)-4-(trifluoromethyl)pyridine
説明
“2-(Chloromethyl)-4-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H3ClF3N . It is a derivative of pyridine, which is a basic heterocyclic organic compound. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
The synthesis of “2-(Chloromethyl)-4-(trifluoromethyl)pyridine” can involve several methods. One approach is the trifluoromethylation of carbon-centered radical intermediates . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-4-(trifluoromethyl)pyridine” consists of a pyridine ring with a chloromethyl group attached to one carbon and a trifluoromethyl group attached to another carbon .Chemical Reactions Analysis
The trifluoromethyl group in “2-(Chloromethyl)-4-(trifluoromethyl)pyridine” can undergo various chemical reactions. Recent advances in trifluoromethylation involve carbon-centered radical intermediates . Transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons is another area of interest .Physical And Chemical Properties Analysis
“2-(Chloromethyl)-4-(trifluoromethyl)pyridine” has a molecular weight of 181.54 . It has a refractive index of n20/D 1.419 and a density of 1.275 g/mL at 25 °C .科学的研究の応用
Synthesis of Magnetic Resonance Imaging (MRI) Contrast Agents
This compound is utilized in the synthesis of Gd^3+ diethylenetriaminepentaacetic acid bisamide complexes . These complexes are sensitive to Zn^2+ ions and serve as contrast agents in MRI, enhancing the clarity and detail of MRI images .
Alkylation Reagent in Organic Synthesis
It acts as a reagent in base-catalyzed alkylation reactions. For example, it’s used in the alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF (Dimethylformamide), which are molecules of interest in creating complex organic structures .
Trifluoromethylation in Medicinal Chemistry
The trifluoromethyl group is pivotal in pharmaceuticals. The compound can be involved in the trifluoromethylation of carbon-centered radical intermediates, which is a crucial step in the development of many medicinal compounds .
Development of Agrochemicals
Similar to its role in medicinal chemistry, the trifluoromethyl group enhances the biological activity of agrochemicals. This compound can be used to introduce the trifluoromethyl group into agrochemicals, potentially improving their efficacy and stability .
Material Science Applications
In material science, the introduction of the trifluoromethyl group can alter the physical properties of materials, such as increasing resistance to solvents and oils. This compound could be used to modify materials at the molecular level for specific applications .
Safety and Hazards
将来の方向性
The trifluoromethyl group in “2-(Chloromethyl)-4-(trifluoromethyl)pyridine” is of significant interest in the field of pharmaceuticals, agrochemicals, and materials. Future research directions could involve exploring new methods for trifluoromethylation and investigating the potential applications of trifluoromethylated compounds .
特性
IUPAC Name |
2-(chloromethyl)-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-4-6-3-5(1-2-12-6)7(9,10)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGAMWQQBRRVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593109 | |
| Record name | 2-(Chloromethyl)-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215867-87-1 | |
| Record name | 2-(Chloromethyl)-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-4-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



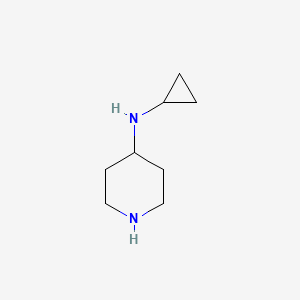

![Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B1603580.png)






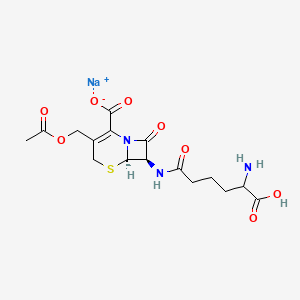
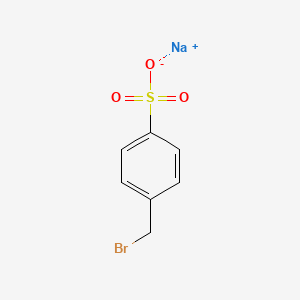
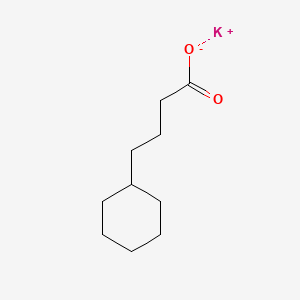
![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B1603598.png)
